Biochemical Potency Advantage: RG7112 Exhibits 200-Fold Greater MDM2-p53 Displacement than Nutlin-3a
RG7112 demonstrates a 200-fold increase in biochemical potency relative to the widely used research tool compound Nutlin-3a in displacing p53 from MDM2 [1]. This potency differential is critical when selecting a compound for dose-response studies or when comparing published MDM2 inhibition data generated with different tool compounds.
| Evidence Dimension | Biochemical inhibition of MDM2-p53 interaction |
|---|---|
| Target Compound Data | IC₅₀ = 18 nM |
| Comparator Or Baseline | Nutlin-3a: IC₅₀ = 90 nM (reported 200× less potent) |
| Quantified Difference | 200-fold greater potency |
| Conditions | Cell-free HTRF assay measuring p53 displacement from MDM2 |
Why This Matters
This 200-fold potency differential directly impacts the compound concentration required to achieve target engagement in cell-based assays, influencing experimental design and interpretation of results.
- [1] ScienceDirect. RG7112 (9) derived from nutlins possess (IC₅₀ = 18 nM) and 200 times more potency than Nutlin-3a. Kd = 10.8 nmol/L. View Source
